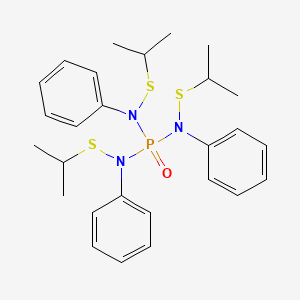
6'-Chloro-2-((2-(diethylamino)ethyl)propylamino)-o-acetotoluidide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Chloro-2-((2-(diethylamino)ethyl)propylamino)-o-acetotoluidide hydrochloride is a chemical compound with the molecular formula C13H20Cl2N2O.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-2-((2-(diethylamino)ethyl)propylamino)-o-acetotoluidide hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chloroacetotoluidide with diethylaminoethyl chloride under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
6’-Chloro-2-((2-(diethylamino)ethyl)propylamino)-o-acetotoluidide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
6’-Chloro-2-((2-(diethylamino)ethyl)propylamino)-o-acetotoluidide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6’-Chloro-2-((2-(diethylamino)ethyl)propylamino)-o-acetotoluidide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6’-Chloro-2-((2-(diethylamino)ethyl)propylamino)-o-acetotoluidide hydrochloride include other chloro-substituted acetotoluidides and diethylaminoethyl derivatives. These compounds share structural similarities and may exhibit comparable chemical and biological properties .
Uniqueness
Its distinct structure allows for targeted interactions with specific molecular targets, making it a valuable compound for various research and industrial purposes .
Propiedades
| 102489-55-4 | |
Fórmula molecular |
C18H31Cl2N3O |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]-propylamino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C18H30ClN3O.ClH/c1-5-11-22(13-12-21(6-2)7-3)14-17(23)20-18-15(4)9-8-10-16(18)19;/h8-10H,5-7,11-14H2,1-4H3,(H,20,23);1H |
Clave InChI |
SZLPCPVKQKRUBE-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CC[NH+](CC)CC)CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13750383.png)




